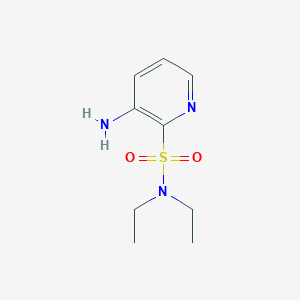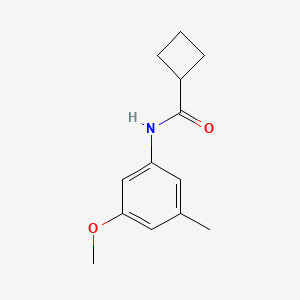methanol](/img/structure/B13189756.png)
[1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)cyclobutylmethanol: is an organic compound with the molecular formula C11H21NO It is a derivative of cyclobutane, featuring both an aminomethyl and a hydroxymethyl group attached to the cyclobutyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclobutylmethanol typically involves the reaction of cyclobutyl derivatives with aminomethylating agents. One common method is the reductive amination of cyclobutanone with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclobutylmethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
化学反応の分析
Types of Reactions
Oxidation: : 1-(Aminomethyl)cyclobutylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : The compound can be reduced to form cyclobutylamines or cyclobutanols using reducing agents such as lithium aluminum hydride or sodium borohydride .
Substitution: : Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under varying temperatures and solvents.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylamines and cyclobutanols.
Substitution: Substituted cyclobutyl derivatives.
科学的研究の応用
Chemistry: : 1-(Aminomethyl)cyclobutylmethanol is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: : The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand .
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer .
Industry: : It is used in the development of new materials, such as polymers and resins, due to its unique structural properties .
作用機序
The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural stability . This allows the compound to modulate biological pathways and exert its effects.
類似化合物との比較
Similar Compounds
Cyclobutanol: A simpler alcohol derivative of cyclobutane.
Cyclobutylamine: An amine derivative of cyclobutane.
Cyclobutanone: A ketone derivative of cyclobutane.
Uniqueness
Structural Complexity: 1-(Aminomethyl)cyclobutylmethanol has both an aminomethyl and a hydroxymethyl group, providing unique reactivity and potential for diverse applications.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
[1-(aminomethyl)cyclobutyl]-cyclobutylmethanol |
InChI |
InChI=1S/C10H19NO/c11-7-10(5-2-6-10)9(12)8-3-1-4-8/h8-9,12H,1-7,11H2 |
InChIキー |
QPBJHAACMVBNDF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(C2(CCC2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![(1Z)-N-Cyclopropyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13189682.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)

![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)

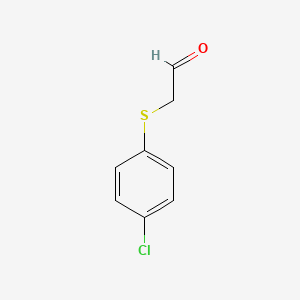
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
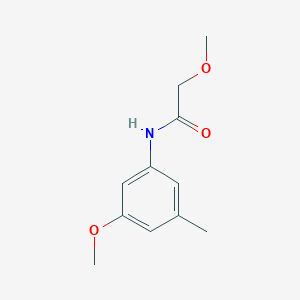
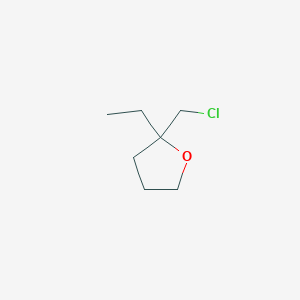
methanol](/img/structure/B13189738.png)
